![molecular formula C17H10FNO3S2 B2811426 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-(4-fluorobenzylidene)-2-thioxothiazolidin-4-one CAS No. 641997-26-4](/img/structure/B2811426.png)
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-(4-fluorobenzylidene)-2-thioxothiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-(4-fluorobenzylidene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C17H10FNO3S2 and its molecular weight is 359.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-(4-fluorobenzylidene)-2-thioxothiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This compound features a unique structure that combines a thiazolidinone core with a benzo[d][1,3]dioxole moiety and a fluorobenzylidene group, which may contribute to its pharmacological properties.
Chemical Structure
The compound's chemical formula is C18H16FNO3S, with a molecular weight of approximately 345.39 g/mol. The presence of the thiazolidinone ring and the functional groups attached to it suggest diverse biological interactions.
Anticancer Activity
Research has indicated that thiazolidinone derivatives, including this compound, exhibit significant anticancer properties. A study involving various thiazolidinone derivatives demonstrated their cytotoxic effects on multiple cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cells. The IC50 values for some derivatives were notably lower than those of standard chemotherapeutics like doxorubicin, indicating enhanced potency .
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
This compound | HepG2 | < 5.0 | |
This compound | HCT116 | < 10.0 | |
Doxorubicin | HepG2 | 7.46 | |
Doxorubicin | HCT116 | 8.29 |
The mechanisms underlying the anticancer effects of this compound include:
- Apoptosis Induction : Studies have shown that compounds in this class can trigger apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins .
- Cell Cycle Arrest : Thiazolidinones have been reported to induce cell cycle arrest at various phases, which contributes to their anticancer efficacy .
- EGFR Inhibition : Some derivatives have been linked to the inhibition of epidermal growth factor receptor (EGFR) signaling pathways, crucial for tumor growth and survival .
Antioxidant Activity
In addition to anticancer properties, thiazolidinone derivatives exhibit antioxidant activities. The ability to scavenge free radicals and reduce oxidative stress is an important aspect of their biological profile. For example, certain compounds have demonstrated significant inhibition of lipid peroxidation in vitro, suggesting potential applications in mitigating oxidative damage in cells .
Case Studies
In a recent study focusing on a series of thiazolidinone derivatives:
- Synthesis : Various derivatives were synthesized and screened for biological activity.
- Testing : The synthesized compounds were evaluated against multiple cancer cell lines using the sulforhodamine B assay.
- Results : Compounds showed varying degrees of cytotoxicity with some exhibiting IC50 values significantly lower than standard treatments.
科学研究应用
Antimicrobial Activity
Research has demonstrated that (Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-(4-fluorobenzylidene)-2-thioxothiazolidin-4-one exhibits notable antimicrobial properties. Studies indicate that it has effective activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, its effectiveness against Staphylococcus aureus and Escherichia coli has been documented, making it a candidate for further development as an antibacterial agent .
Anticancer Potential
The compound has shown promising results in anticancer assays. In vitro studies have reported that it induces apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and the activation of caspases. Its efficacy against specific cancer cell lines such as breast and lung cancer has been highlighted in recent publications .
Anti-inflammatory Effects
Preliminary investigations suggest that this compound may possess anti-inflammatory properties by inhibiting key inflammatory mediators. This activity could be beneficial in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis and inflammatory bowel disease .
Case Study 1: Antimicrobial Screening
A study conducted on various derivatives of thiazolidinones, including this compound, revealed significant antimicrobial activity against clinical isolates of E. coli. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of standard antibiotics, suggesting potential for clinical application .
Case Study 2: Cancer Cell Line Studies
In a comparative study involving several thiazolidinone derivatives, the compound was found to induce apoptosis in MCF-7 breast cancer cells at concentrations significantly lower than those required for other tested compounds. Flow cytometry analysis indicated increased sub-G1 phase populations, confirming apoptosis induction .
属性
IUPAC Name |
(5Z)-3-(1,3-benzodioxol-5-yl)-5-[(4-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10FNO3S2/c18-11-3-1-10(2-4-11)7-15-16(20)19(17(23)24-15)12-5-6-13-14(8-12)22-9-21-13/h1-8H,9H2/b15-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYOPSRTQIOANM-CHHVJCJISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=O)C(=CC4=CC=C(C=C4)F)SC3=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=O)/C(=C/C4=CC=C(C=C4)F)/SC3=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10FNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。